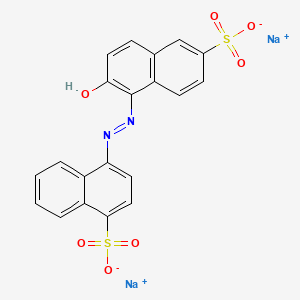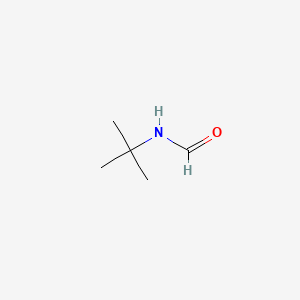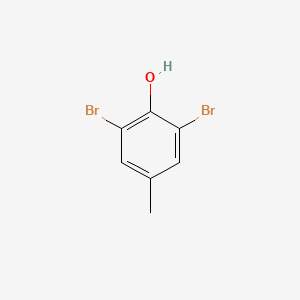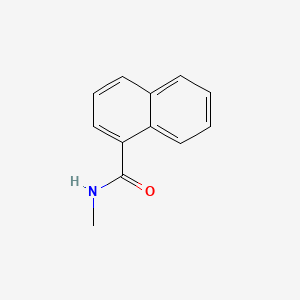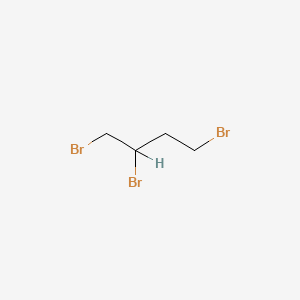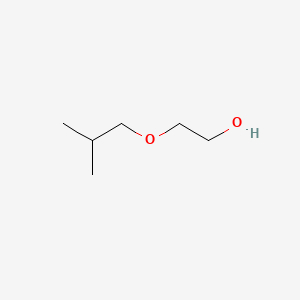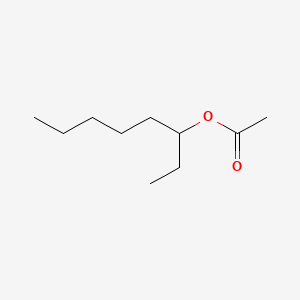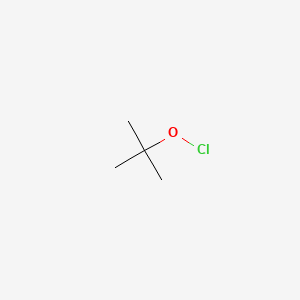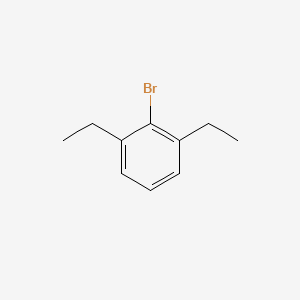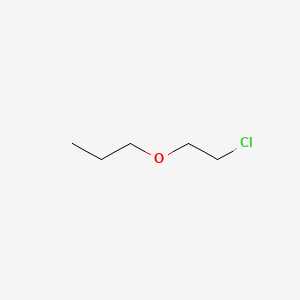
1-(2-氯乙氧基)丙烷
描述
Molecular Structure Analysis
The molecular formula of 1-(2-Chloroethoxy)propane is C5H11ClO . The structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
1-(2-Chloroethoxy)propane has a molecular weight of 122.59 . It has a melting point of -60 °C, a boiling point of 129-132 °C, and a density of 0.96 . The refractive index is between 1.4157-1.4177 . It is a clear liquid that is colorless to almost colorless . Its water solubility is 6.2 g/L at 20 ºC .科学研究应用
化学反应和性质
与醇钠反应:1,1,3-三(β-氯乙氧基)丙烷与甲醇钠等醇钠反应,导致氯原子被甲氧基取代,生成1,1-二(β-甲氧基乙氧基)-3-(β-氯乙氧基)丙烷等化合物 (Shostakovskii, Sidel'kovskaya, & Minakova, 1964).
形成各种化合物:与丙烯醛反应,生成丙烯醛双-2-氯乙基缩醛和1,1,3-三-2-氯乙氧基丙烷等化合物。这些化合物与醇钠进一步反应,形成1,3-双-2-氯乙氧基-1-(2-甲氧基乙氧基)丙烷等衍生物 (Shostakovskii, Minakova, & Sidel'kovskaya, 1964).
阴离子聚合引发剂的合成:衍生物1-氯-3-(2'-乙氧基乙氧基)-丙烷可用于合成阴离子聚合引发剂3-(2'-乙氧基乙氧基)丙基锂 (Chengjie Feng, 2005).
甲基三孢霉的生物转化:甲基三孢霉OB3b对氯代丙烷(如1,2,3-三氯丙烷)的生物转化揭示了此类化合物的环境持久性和转化 (Bosma & Janssen, 1998).
环境和生物技术应用
细菌还原脱氯:厌氧细菌对1,2-二氯丙烷等氯代丙烷转化的研究揭示了完全脱氯过程及其环境意义 (Loffler, Champine, Ritalahti, Sprague, & Tiedje, 1997).
选择性氧化研究:使用Au/TS-1等催化剂将丙烷选择性氧化为丙酮和异丙醇,对催化和化学合成领域具有影响 (Bravo-Suárez, Bando, Fujitani, & Oyama, 2008).
通过好氧共代谢进行地下水处理:一项研究证明了通过好氧共代谢生物降解有效处理了被1,4-二噁烷和氯代脂肪族化合物等化合物污染的地下水,为环境修复技术提供了见解 (Chu, Bennett, Dolan, Hyman, Peacock, Bodour, Anderson, Mackay, & Goltz, 2018).
安全和危害
1-(2-Chloroethoxy)propane is classified as a flammable liquid (Category 3) and has acute toxicity (Category 3) for oral and inhalation routes . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
作用机制
Target of Action
It is known that this compound is used as a reagent in organic synthesis . Therefore, its targets can vary depending on the specific reaction it is involved in.
Mode of Action
The mode of action of 1-(2-Chloroethoxy)propane is also dependent on the specific reaction it is used in. As a reagent, it can participate in various types of reactions to form other organic compounds such as esters, amines, and ether compounds .
Biochemical Pathways
Given its use in organic synthesis, it can be involved in a variety of biochemical pathways depending on the specific compounds it is used to synthesize .
Result of Action
The molecular and cellular effects of 1-(2-Chloroethoxy)propane’s action are largely dependent on the specific compounds it is used to synthesize. As a reagent in organic synthesis, its primary role is to participate in reactions to form other compounds .
属性
IUPAC Name |
1-(2-chloroethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-2-4-7-5-3-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDSGQOSIWVMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194982 | |
| Record name | 1-(2-Chloroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethoxy)propane | |
CAS RN |
42149-74-6 | |
| Record name | 1-(2-Chloroethoxy)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42149-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroethoxy)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042149746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chloroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloroethoxy)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-(2-Chloroethoxy)propane in the synthesis of pretilachlor?
A1: 1-(2-Chloroethoxy)propane serves as a crucial alkylating agent in the synthesis of 2,6-diethyl-N-(2-propoxyethyl)benzenamine, a key intermediate in pretilachlor production []. The reaction involves a mono-N-alkylation of 2,6-diethylaniline with 1-(2-Chloroethoxy)propane, facilitated by sodium hydride. This step is vital for introducing the specific propoxyethyl side chain to the benzene ring, a structural feature essential for pretilachlor's herbicidal activity.
Q2: Can you elaborate on the reaction conditions used for this synthesis and their significance?
A2: The research highlights specific reaction conditions optimized for high yield and purity. These include a temperature of 120°C, a reaction time of 2 hours, and a crucial molar ratio of 2:1:1.2 for 2,6-diethylaniline, 1-(2-Chloroethoxy)propane, and sodium hydride, respectively []. This controlled environment ensures efficient mono-N-alkylation, minimizing unwanted side reactions and maximizing the production of the desired intermediate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



